Comparative Physical Properties: Boiling Point and Density of 1-Phenyl-1,4-pentanedione vs. 1,3-Diketones
The physical properties of 1-Phenyl-1,4-pentanedione, such as its significantly higher boiling point, differentiate it from common 1,3-diketone alternatives . This higher boiling point reflects stronger intermolecular forces in the 1,4-diketone, which can impact reaction design, solvent selection, and purification steps. Density also varies among these structurally similar compounds, providing an additional parameter for identification and quality control .
| Evidence Dimension | Boiling Point at 760 mmHg |
|---|---|
| Target Compound Data | 305.8 ± 25.0 °C |
| Comparator Or Baseline | 1-Phenyl-1,3-butanedione: 260-262 °C; 1-Phenyl-1,3-pentanedione: 278.6 °C; 1-Phenyl-2,4-pentanedione: 277.7 °C |
| Quantified Difference | Target compound boils at a temperature approximately 27-46 °C higher than the 1,3-diketone comparators. |
| Conditions | Standard atmospheric pressure (760 mmHg) as reported by various sources. |
Why This Matters
This data is essential for chemists and process engineers to correctly design synthetic pathways, select appropriate solvents for high-temperature reactions, and implement effective purification protocols, directly impacting procurement decisions for specific applications.
